molecular formula C17H17F3N2O2 B5719799 N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5719799
M. Wt: 338.32 g/mol
InChI Key: HVGQJNLLJKIVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as MK-1775, is a small molecule inhibitor of the protein kinase Wee1. This compound has been extensively studied for its potential use in cancer treatment, as Wee1 plays a crucial role in regulating the cell cycle and DNA damage response.

Mechanism of Action

Wee1 is a kinase that plays a critical role in regulating the G2 checkpoint of the cell cycle. By inhibiting Wee1, N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea prevents the cell from arresting in G2 in response to DNA damage, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have other biochemical and physiological effects. For example, the compound has been shown to induce autophagy in cancer cells, leading to increased cell death. Additionally, N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for Wee1, which reduces the likelihood of off-target effects. However, the compound has also been shown to have limited efficacy as a single agent, and is most effective in combination with other chemotherapy agents.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is the development of new combination therapies that can enhance the efficacy of the compound. Additionally, there is ongoing research into the potential use of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea in other disease contexts, such as neurodegenerative disorders. Finally, there is interest in developing new Wee1 inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea involves several steps, beginning with the reaction of 4-methoxyphenethylamine with trifluoroacetic anhydride to form the corresponding amide. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the urea derivative, which is subsequently treated with 3-(trifluoromethyl)aniline to yield N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been studied extensively in preclinical models of cancer, and has shown promising results in combination with other chemotherapy agents. In particular, the compound has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and gemcitabine, leading to increased cell death.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-24-15-7-5-12(6-8-15)9-10-21-16(23)22-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQJNLLJKIVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

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